3-Isopropoxy-5-methylphenylboronic acid
Overview
Description
3-Isopropoxy-5-methylphenylboronic acid is a boronic acid derivative . It has a molecular weight of 194.04 . It is typically stored in an inert atmosphere at temperatures between 2-8°C . The compound is solid in its physical form .
Synthesis Analysis
Pinacol boronic esters, such as this compound, are valuable building blocks in organic synthesis . Protodeboronation of these esters is not well developed, but catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters has been reported .Molecular Structure Analysis
The molecular formula of this compound is C10H15BO3 .Chemical Reactions Analysis
Boronic acids and their esters, including this compound, are widely used in Suzuki–Miyaura coupling, a commonly applied transition metal-catalyzed carbon–carbon bond-forming reaction . The boron moiety in these compounds can be converted into a broad range of functional groups .Physical and Chemical Properties Analysis
This compound is a solid compound . It is typically stored at temperatures between 2-8°C .Scientific Research Applications
Metabolic Engineering for Chemical Production
One of the significant applications of related boronic acids involves metabolic engineering for the production of valuable chemicals. For instance, Corynebacterium glutamicum has been engineered to produce 3-hydroxypropionic acid (3-HP), a platform chemical for various value-added chemicals, from glucose and xylose (Chen et al., 2017). This demonstrates the potential of boronic acid derivatives in biotechnological applications for sustainable chemical production.
Organic Synthesis and Catalysis
Boronic acids, including derivatives similar to 3-Isopropoxy-5-methylphenylboronic acid, play a critical role in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. For example, various thiophene derivatives have been synthesized via a palladium-catalyzed Suzuki cross-coupling reaction, highlighting the importance of arylboronic acids in forming carbon-carbon bonds and their potential in developing new pharmaceuticals and materials (Ikram et al., 2015).
Materials Science and Nanotechnology
Boronic acid derivatives are instrumental in the development of new materials. For instance, phenylboronic acid-functionalized polymeric micelles have been synthesized for targeted drug delivery to cancer cells, demonstrating the application of boronic acid derivatives in creating smart drug delivery systems (Zhang et al., 2013). This highlights the potential of this compound in the design of functional materials for biomedical applications.
Analytical Chemistry and Sensor Development
Aminophenylboronic acids have been utilized in the synthesis of novel materials for the specific recognition and enrichment of glycoproteins and glycopeptides in proteomics research, indicating the use of boronic acid derivatives in developing analytical tools for biomedical research (Li et al., 2018).
Mechanism of Action
Target of Action
The primary target of 3-Isopropoxy-5-methylphenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM cross-coupling reaction, which also involves an oxidative addition step .
Biochemical Pathways
The compound affects the SM cross-coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds .
Pharmacokinetics
It is known that the compound is relatively stable and readily prepared , suggesting that it may have favorable absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds via the SM cross-coupling reaction . This allows for the synthesis of a wide variety of organic compounds .
Action Environment
The action of this compound is influenced by environmental factors such as the presence of other reagents and the reaction conditions . The compound is known to be environmentally benign , suggesting that it may have a stable action under a variety of environmental conditions.
Safety and Hazards
This compound may cause skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Contact with skin and eyes should be avoided, and it should be used only outdoors or in a well-ventilated area .
Biochemical Analysis
Biochemical Properties
3-Isopropoxy-5-methylphenylboronic acid plays a significant role in biochemical reactions, particularly in the Suzuki-Miyaura coupling reaction, which is widely used in organic synthesis to form carbon-carbon bonds. This compound interacts with various enzymes and proteins, including palladium catalysts, to facilitate the coupling process. The nature of these interactions involves the formation of a boronate ester intermediate, which then undergoes transmetalation with a palladium complex, leading to the formation of the desired product .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are still under investigation. It is known to influence cell function by participating in cell signaling pathways and gene expression. This compound can affect cellular metabolism by interacting with key metabolic enzymes, potentially altering the metabolic flux and levels of metabolites within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific biochemical context. The compound’s boronic acid group allows it to form reversible covalent bonds with diols and other nucleophiles, which can lead to changes in enzyme activity and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of moisture or extreme pH conditions. Long-term studies have shown that its effects on cellular function can vary, with potential changes in enzyme activity and gene expression observed over extended periods .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, it may exhibit minimal toxicity and beneficial effects on metabolic pathways. At high doses, it can cause toxic or adverse effects, including potential disruptions in cellular function and metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that play key roles in cellular metabolism. This compound can influence metabolic flux and alter the levels of specific metabolites, potentially impacting overall cellular function. Its interactions with metabolic enzymes can lead to changes in the production and utilization of energy within the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within different cellular compartments. The transport and distribution of this compound are crucial for its biochemical activity and overall effectiveness in various applications .
Properties
IUPAC Name |
(3-methyl-5-propan-2-yloxyphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BO3/c1-7(2)14-10-5-8(3)4-9(6-10)11(12)13/h4-7,12-13H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZCHMHUSIRMAFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)OC(C)C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10681566 | |
Record name | {3-Methyl-5-[(propan-2-yl)oxy]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10681566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256345-76-2 | |
Record name | B-[3-Methyl-5-(1-methylethoxy)phenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1256345-76-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | {3-Methyl-5-[(propan-2-yl)oxy]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10681566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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